![molecular formula C19H23N3O3 B5655625 1-[(2-Methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B5655625.png)
1-[(2-Methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is an organic compound that belongs to the piperazine family This compound features a piperazine ring substituted with a 2-methoxyphenylmethyl group and a 3-nitrophenylmethyl group
Preparation Methods
The synthesis of 1-[(2-Methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution reactions: The piperazine ring is then substituted with 2-methoxybenzyl chloride and 3-nitrobenzyl chloride under basic conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2-Methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Scientific Research Applications
1-[(2-Methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor binding and signal transduction pathways.
Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-[(2-Methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-Methoxyphenyl)piperazine: This compound lacks the nitro group and has different pharmacological properties.
1-(4-Methoxyphenyl)piperazine: This compound has the methoxy group in a different position, affecting its chemical reactivity and biological activity.
1-(3-Nitrophenyl)piperazine: This compound lacks the methoxy group, resulting in different chemical and biological properties.
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-25-19-8-3-2-6-17(19)15-21-11-9-20(10-12-21)14-16-5-4-7-18(13-16)22(23)24/h2-8,13H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJWTJWXMVOPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-4-piperidin-3-yl-N-[3-(1H-tetrazol-5-yl)benzyl]benzamide](/img/structure/B5655542.png)
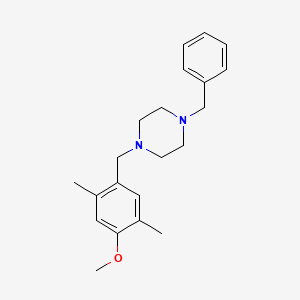
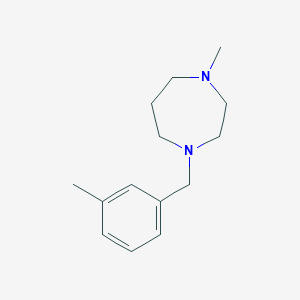
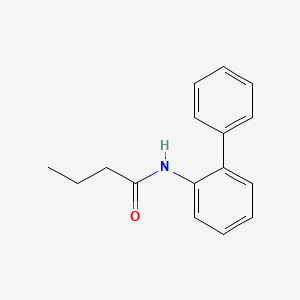
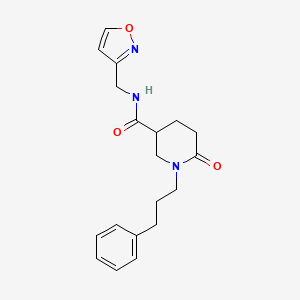
![5-{1-butyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-2-methylpyrimidine](/img/structure/B5655571.png)
![9-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655586.png)
![2-butyl-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5655593.png)
![5-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]acetyl}-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5655607.png)
![(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-[5-(methylsulfanylmethyl)furan-2-carbonyl]-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide](/img/structure/B5655615.png)
![5-(2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5655617.png)
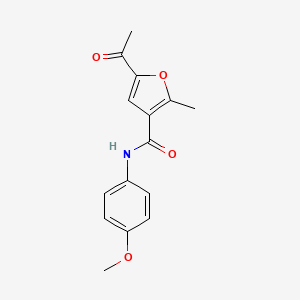
![3-{(3R*,4S*)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5655629.png)
![2-[(2-cyclopropyl-2-oxoethyl)thio]-4,5,6-trimethylnicotinonitrile](/img/structure/B5655644.png)
